molecular formula C16H9ClF3NO B2421573 2-Chloro-3-[3-(trifluoromethyl)phenyl]quinolin-5-ol CAS No. 1263386-30-6

2-Chloro-3-[3-(trifluoromethyl)phenyl]quinolin-5-ol

Cat. No.: B2421573
CAS No.: 1263386-30-6
M. Wt: 323.7
InChI Key: KWMQCTFJIYQIMF-UHFFFAOYSA-N
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Description

2-Chloro-3-[3-(trifluoromethyl)phenyl]quinolin-5-ol is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research and industrial applications.

Scientific Research Applications

2-Chloro-3-[3-(trifluoromethyl)phenyl]quinolin-5-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-[3-(trifluoromethyl)phenyl]quinolin-5-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroquinoline and 3-(trifluoromethyl)phenylboronic acid.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 2-chloroquinoline with 3-(trifluoromethyl)phenylboronic acid. This reaction is typically carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium(II) acetate, in a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Hydrolysis: The resulting intermediate is then subjected to hydrolysis to obtain the final product, this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-[3-(trifluoromethyl)phenyl]quinolin-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Chloro-3-[3-(trifluoromethyl)phenyl]quinolin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, leading to the modulation of various biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(trifluoromethyl)phenol
  • 2-Chloro-3,5-difluorophenol
  • 2-Chloro-5-(trifluoromethyl)benzoic acid

Uniqueness

2-Chloro-3-[3-(trifluoromethyl)phenyl]quinolin-5-ol is unique due to the presence of both the quinoline and trifluoromethyl groups. This combination imparts enhanced chemical stability, biological activity, and potential for diverse applications compared to other similar compounds.

Properties

IUPAC Name

2-chloro-3-[3-(trifluoromethyl)phenyl]quinolin-5-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClF3NO/c17-15-11(8-12-13(21-15)5-2-6-14(12)22)9-3-1-4-10(7-9)16(18,19)20/h1-8,22H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMQCTFJIYQIMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C(N=C3C=CC=C(C3=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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